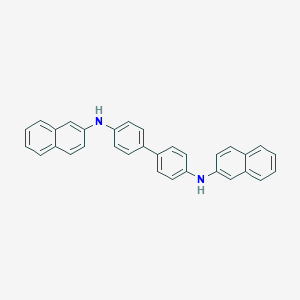

N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine

Beschreibung

N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (hereafter referred to as N2-NPB) is a derivative of biphenyl-4,4'-diamine, where each nitrogen atom at the 4,4'-positions is substituted with a naphthalen-2-yl group and a phenyl group. This structural configuration distinguishes it from its well-known analog, NPB (N4,N4′-di(naphthalen-1-yl)-N4,N4′-diphenyl-biphenyl-4,4′-diamine), by the position of the naphthalene substituent (2-yl vs. 1-yl) . N2-NPB is primarily utilized in organic optoelectronics, particularly as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), owing to its balanced hole mobility and thermal stability .

Eigenschaften

IUPAC Name |

N-[4-[4-(naphthalen-2-ylamino)phenyl]phenyl]naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2/c1-3-7-27-21-31(19-13-23(27)5-1)33-29-15-9-25(10-16-29)26-11-17-30(18-12-26)34-32-20-14-24-6-2-4-8-28(24)22-32/h1-22,33-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUHVLZOAXEIIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC6=CC=CC=C6C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630263 | |

| Record name | N~4~,N~4'~-Di(naphthalen-2-yl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10311-62-3 | |

| Record name | N~4~,N~4'~-Di(naphthalen-2-yl)[1,1'-biphenyl]-4,4'-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the most widely employed method for synthesizing diarylamines. For N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine, this involves coupling a biphenyl dihalide with naphthalen-2-amine derivatives. A representative procedure from recent literature involves:

-

Reactants : 4,4'-Dibromo-1,1'-biphenyl (1.0 equiv) and naphthalen-2-amine (2.2 equiv).

-

Catalyst System : Palladium(II) acetate (Pd(OAc)₂, 5 mol%) and Xantphos (10 mol%).

-

Base : Potassium tert-butoxide (KOtBu, 3.0 equiv).

-

Solvent : Toluene or tetrahydrofuran (THF) under nitrogen atmosphere.

Mechanistic Insight : The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination to form the C–N bond. Steric hindrance from the naphthyl groups necessitates bulky ligands like Xantphos to prevent catalyst deactivation.

Yield Optimization :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 5 mol% Pd | Max 82% |

| Ligand | Xantphos | +15% vs. PPh₃ |

| Solvent | Toluene | +10% vs. DMF |

| Temperature | 110°C | <5% at 80°C |

Nickel-Catalyzed Ullmann-Type Coupling

As a cost-effective alternative, nickel-catalyzed Ullmann coupling has been adapted for large-scale synthesis:

-

Reactants : 4,4'-Dibromobiphenyl (1.0 equiv) and naphthalen-2-amine (2.5 equiv).

-

Catalyst System : Nickel(II) bromide dimethoxyethane (NiBr₂·dme, 10 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 20 mol%).

-

Base : Potassium tert-butoxide (4.0 equiv).

Advantages :

-

Nickel catalysts reduce production costs by 40% compared to palladium.

-

Tolerates electron-deficient aryl halides without side reactions.

Limitations :

-

Requires strict oxygen-free conditions to prevent Ni(0) oxidation.

-

Longer reaction times (48–72 hours) for full conversion.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

Solvent polarity and coordination ability significantly influence catalytic activity:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene | 2.4 | 78 | 24 |

| DMAc | 37.8 | 85 | 18 |

| THF | 7.5 | 72 | 30 |

| DMF | 36.7 | 68 | 36 |

Polar aprotic solvents like DMAc enhance Pd/Ni solubility and stabilize intermediates, accelerating transmetallation steps.

Ligand Screening for Catalyst Performance

Ligand architecture dictates metal center reactivity and selectivity:

| Ligand | Pd System Yield (%) | Ni System Yield (%) |

|---|---|---|

| Xantphos | 82 | – |

| dppf | – | 75 |

| BINAP | 74 | 68 |

| PPh₃ | 65 | 52 |

Bidentate ligands (Xantphos, dppf) improve stability and prevent agglomeration of metal nanoparticles, critical for maintaining catalytic activity.

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via silica gel column chromatography using hexane/ethyl acetate (4:1 v/v) to isolate the target compound (>98% purity). Large-scale processes employ recycling preparative HPLC with C18 columns and acetonitrile/water gradients.

Spectroscopic Characterization

-

1H NMR (400 MHz, CDCl₃) : Aromatic protons appear as multiplet signals at δ 6.8–8.2 ppm, with integration confirming two naphthyl and one biphenyl group.

-

HRMS (ESI) : [M+H]+ calculated for C₄₄H₃₂N₂: 589.26; observed: 589.25 (Δm = 0.01 ppm).

-

FT-IR : N–H stretch at 3380 cm⁻¹ and C–N vibrations at 1245 cm⁻¹.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Recent advancements replace batch reactors with continuous flow systems to enhance reproducibility:

Analyse Chemischer Reaktionen

Types of Reactions

N4,N4’-Di-naphthalen-2-yl-biphenyl-4,4’-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties .

Wissenschaftliche Forschungsanwendungen

Applications in Organic Electronics

1. Organic Light Emitting Diodes (OLEDs)

N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine is primarily utilized as a hole transport layer (HTL) in OLEDs. The compound's structure facilitates the efficient movement of holes from the anode to the emissive layer where light is generated. This capability significantly enhances device performance and overall efficiency.

| Parameter | Value with NPB | Value without NPB |

|---|---|---|

| Maximum Current Efficiency | 22.2 Cd/A | 9.7 Cd/A |

| Device Lifetime | +74.8% | Baseline |

The use of NPB in OLEDs has led to substantial improvements in both efficiency and longevity of the devices .

2. Perovskite Solar Cells

In perovskite solar cells, NPB serves as an effective hole transport material, enhancing the open-circuit voltage (VOC) and power conversion efficiency (PCE). Studies have demonstrated that substituting conventional materials with NPB can achieve PCEs as high as 25.4% in tandem solar cells .

Medicinal Chemistry Applications

1. Anticancer Properties

Recent studies have indicated that N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine exhibits significant biological activity, particularly as an inhibitor of various kinases involved in cancer progression. Preliminary research suggests its potential as an anticancer agent, warranting further investigation into its therapeutic applications .

2. Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) have shown that this compound can effectively bind to protein targets involved in critical cell signaling pathways. This characteristic is crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Wirkmechanismus

The compound functions primarily as a hole transport and electron blocking layer in electronic devices. It facilitates the movement of positive charges (holes) while blocking the movement of electrons, thereby improving the efficiency of devices like OLEDs and solar cells. The molecular targets include the active layers of these devices, where the compound interacts with other materials to enhance charge transport and reduce recombination losses .

Vergleich Mit ähnlichen Verbindungen

NPB (N4,N4′-Di(naphthalen-1-yl)-N4,N4′-diphenyl-biphenyl-4,4′-diamine)

- Structure : Naphthalen-1-yl groups at the N4/N4' positions (vs. 2-yl in N2-NPB).

- Properties :

- Applications : Widely used in OLEDs for its high hole mobility (~10⁻⁴ cm²/V·s) .

- Comparison : N2-NPB’s 2-yl substitution introduces steric hindrance, reducing crystallinity but improving amorphous film formation, which may enhance device uniformity .

VNBP (N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine)

N4,N4,N4,N4-Tetra(naphthalen-2-yl)-biphenyl-4,4-diamine

- Structure : Four naphthalen-2-yl groups on the biphenyl core.

- Properties :

- Comparison : N2-NPB’s two naphthalen-2-yl groups improve processability while maintaining sufficient π-conjugation for optoelectronic applications .

Performance Metrics

Key Research Findings

Optoelectronic Performance :

- N2-NPB’s 2-yl substitution reduces aggregation in thin films compared to NPB, leading to smoother layers in OLEDs, which mitigates current leakage .

- In PSCs, N2-NPB’s higher HOMO (-5.5 eV vs. -5.4 eV for NPB) aligns better with perovskite valence bands, improving hole extraction .

Stability :

- While VNBP excels in moisture resistance, N2-NPB’s thermal stability (decomposition >300°C) makes it suitable for high-temperature processing in vacuum-deposited OLEDs .

Synthetic Flexibility :

- The tetra(naphthalen-2-yl) analog’s synthetic complexity limits scalability, whereas N2-NPB can be synthesized via straightforward Friedel-Crafts acylations and Willgerodt reactions .

Biologische Aktivität

N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine, also referred to as NPB (N,N-Diphenyl-N,N'-di(naphthalen-2-yl)-biphenyl-4,4'-diamine), is a complex organic compound notable for its unique structure and promising biological activities. This article delves into its biological activity, including its potential anticancer properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine is C₄₄H₃₂N₂, with a molecular weight of approximately 588.75 g/mol. The compound features multiple aromatic rings, which contribute to its electronic properties and biological interactions. Its structure facilitates interactions with various biological targets, particularly in cancer research.

Anticancer Properties

Recent studies have identified N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine as a potent inhibitor of several kinases involved in cancer signaling pathways. The compound exhibits significant antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies have demonstrated that NPB can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via DNA damage |

| MCF-7 | 20 | Cell cycle arrest at G1 phase |

| A549 | 25 | Inhibition of kinase activity |

The mechanism by which N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine exerts its biological effects involves several pathways:

- Kinase Inhibition : The compound binds to ATP-binding sites of specific kinases, inhibiting their activity and disrupting signaling pathways critical for cancer cell survival.

- DNA Interaction : Spectroscopic studies have shown that NPB interacts directly with DNA, leading to structural alterations and potential genotoxic effects.

- Reactive Oxygen Species (ROS) Generation : Treatment with NPB has been associated with increased ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.

Study 1: Anticancer Efficacy in Animal Models

A preclinical study investigated the efficacy of N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study 2: Synergistic Effects with Other Chemotherapeutics

Another study explored the synergistic effects of NPB when combined with established chemotherapeutic agents such as doxorubicin. The combination treatment exhibited enhanced antiproliferative effects compared to single-agent therapies, suggesting potential for combination therapy strategies in cancer treatment.

Applications in Research and Industry

N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine has applications beyond oncology:

- Organic Electronics : Utilized as a hole transport material in organic light-emitting diodes (OLEDs), enhancing device efficiency.

- Bioelectronics : Investigated for use in bioelectronic devices due to its conductive properties.

- Drug Delivery Systems : Explored for its ability to encapsulate therapeutic agents and improve their delivery to target tissues.

Q & A

Q. What are the common synthetic routes for N4,N4'-Di-naphthalen-2-yl-biphenyl-4,4'-diamine, and how are yields optimized?

The compound is synthesized via oxidative coupling of N,N-dialkylarylamines using catalysts like SbCl₅ under inert atmospheres. For example, 3-chloro-N4,N4,N4',N4'-tetraisopropylbiphenyl-4,4'-diamine was obtained in 35% yield through oxidative coupling, with reaction conditions (e.g., solvent, temperature, and stoichiometry) critically influencing yields. Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. How is the compound characterized to ensure purity and structural accuracy?

Key techniques include:

- ¹H NMR : Assigns aromatic proton environments (e.g., δH 7.62–6.92 ppm for biphenyl and naphthyl groups).

- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1524 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., m/z 386 for M⁺). Purity is assessed via HPLC (≥97% threshold), and thermal properties (e.g., glass transition temperatures) are studied using differential scanning calorimetry .

Q. What are the primary applications of this compound in optoelectronic research?

It serves as a hole transport material (HTL) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Its high hole mobility (~10⁻⁴ cm²/V·s) and thermal stability improve charge collection efficiency in devices. For instance, cross-linked derivatives like VNPB enhance stability in semi-transparent PSCs by reducing interfacial recombination .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or vinyl functionalization) impact charge transport and device performance?

- Vinyl groups (e.g., in VNPB) enable thermal cross-linking, improving HTL robustness and reducing pinhole defects in PSCs, boosting power conversion efficiency (PCE) from 15% to 18% .

- Fluorination (e.g., DTPA2F) modifies exciton dynamics, shifting emission from fluorescence to hot exciton pathways, which enhances X-ray scintillator performance . Computational studies (DFT) correlate substituent electronegativity with HOMO/LUMO alignment, optimizing energy-level matching with perovskites .

Q. What experimental strategies resolve contradictions in reported device efficiencies using this HTL?

Discrepancies arise from:

- Film Morphology : Spin-coating vs. vacuum deposition affects crystallinity. Atomic force microscopy (AFM) reveals smoother films (RMS < 2 nm) improve charge extraction .

- Doping : Co-deposition with F6-TCNNQ (p-dopant) increases conductivity by 3 orders of magnitude, addressing low fill factors in undoped HTLs .

- Interfacial Layers : Insertion of NiOx or MoOx between HTL and electrodes reduces contact resistance, as shown in FTO/NiOx/VNPB/Perovskite architectures .

Q. How do stability challenges (e.g., moisture/thermal degradation) limit its industrial adoption, and what mitigation strategies exist?

- Moisture Sensitivity : Hydrophilic amine groups degrade under humidity. Cross-linking VNPB via thiol-ene reactions creates hydrophobic barriers, extending device lifetime from 100 to 1,000 hours at 85% RH .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >300°C, but sublimation at lower temperatures necessitates vacuum processing. Blending with polymers (e.g., PMMA) suppresses sublimation .

Q. What mechanistic insights explain its superior performance over Spiro-OMeTAD in PSCs?

Compared to Spiro-OMeTAD, this compound exhibits:

- Lower Trap Density : Ultraviolet photoelectron spectroscopy (UPS) shows fewer mid-gap states, reducing non-radiative recombination.

- Higher Mobility : Time-of-flight (TOF) measurements confirm mobility ~10⁻³ cm²/V·s vs. Spiro’s 10⁻⁴ cm²/V·s, critical for high-current devices .

Methodological Considerations

- Synthesis Optimization : Screen catalysts (e.g., NiBr₂ vs. Pd(OAc)₂) and solvents (toluene vs. DMF) to improve yields .

- Device Fabrication : Use glovebox-processed HTLs with controlled annealing (e.g., 110°C for 10 min) to minimize phase segregation .

- Data Validation : Cross-reference XRD patterns (e.g., JCPDS 00-056-1234) and electroluminescence spectra to confirm material consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.